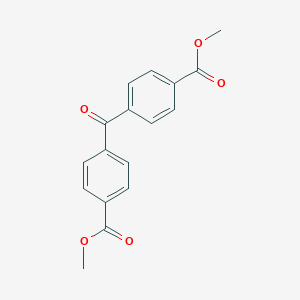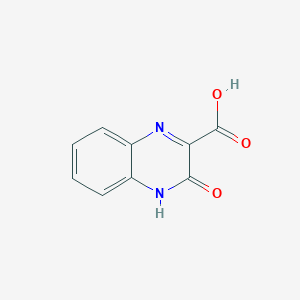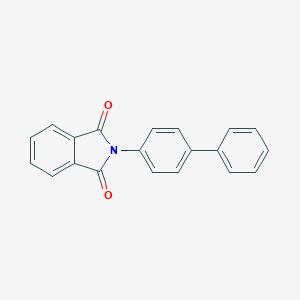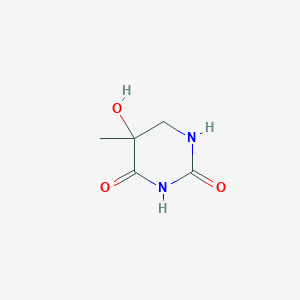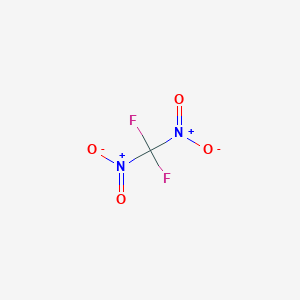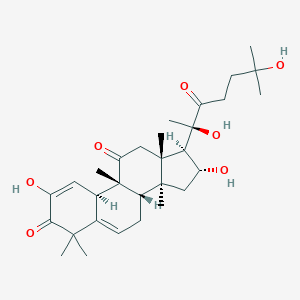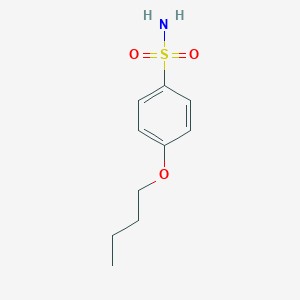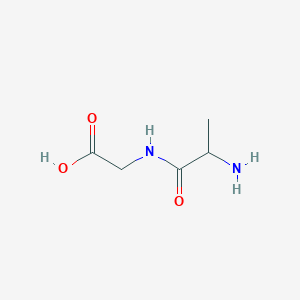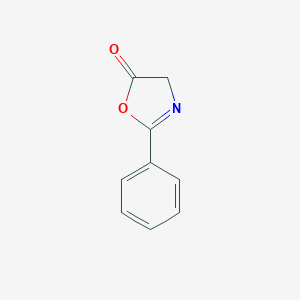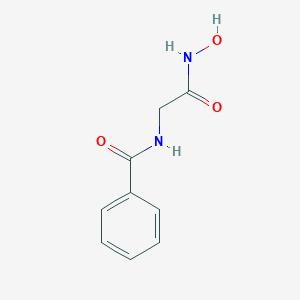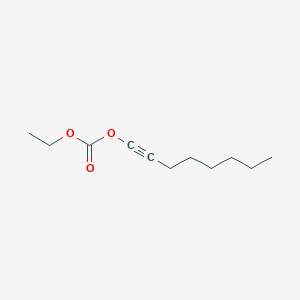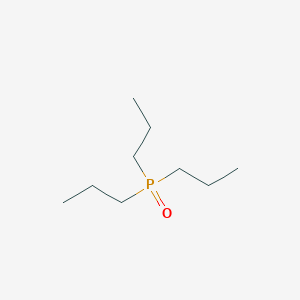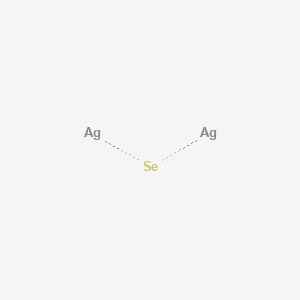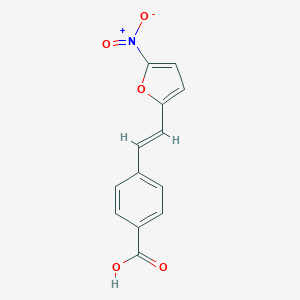
beta-(5-Nitro-2-furyl)-p-carboxystyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(5-Nitro-2-furyl)-p-carboxystyrene, also known as BNCS, is a synthetic compound that has been widely used in scientific research due to its unique properties. BNCS has been studied for its ability to selectively bind to DNA and RNA, as well as its potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of beta-(5-Nitro-2-furyl)-p-carboxystyrene involves its ability to selectively bind to DNA and RNA. beta-(5-Nitro-2-furyl)-p-carboxystyrene forms covalent adducts with DNA and RNA, leading to DNA damage and cell death. beta-(5-Nitro-2-furyl)-p-carboxystyrene has also been shown to induce apoptosis, a type of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Beta-(5-Nitro-2-furyl)-p-carboxystyrene has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that beta-(5-Nitro-2-furyl)-p-carboxystyrene can induce DNA damage and cell death in cancer cells. In vivo studies have shown that beta-(5-Nitro-2-furyl)-p-carboxystyrene can inhibit tumor growth and improve survival in animal models of cancer. beta-(5-Nitro-2-furyl)-p-carboxystyrene has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using beta-(5-Nitro-2-furyl)-p-carboxystyrene in lab experiments is its ability to selectively bind to DNA and RNA. This makes it a useful tool for studying the role of DNA and RNA in various biological processes. However, one limitation of using beta-(5-Nitro-2-furyl)-p-carboxystyrene is its potential toxicity. beta-(5-Nitro-2-furyl)-p-carboxystyrene has been shown to induce DNA damage and cell death in normal cells as well as cancer cells, which could limit its use in certain applications.
Orientations Futures
There are several future directions for further research on beta-(5-Nitro-2-furyl)-p-carboxystyrene. One area of research is the development of new synthesis methods to produce beta-(5-Nitro-2-furyl)-p-carboxystyrene with improved properties. Another area of research is the optimization of beta-(5-Nitro-2-furyl)-p-carboxystyrene for use in photodynamic therapy and other cancer treatments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of beta-(5-Nitro-2-furyl)-p-carboxystyrene and its potential for use in other areas of research, such as gene therapy and drug delivery.
Méthodes De Synthèse
Beta-(5-Nitro-2-furyl)-p-carboxystyrene can be synthesized by the reaction of 5-nitro-2-furaldehyde with malonic acid in the presence of a base catalyst. The resulting product is then reacted with acetic anhydride to form beta-(5-Nitro-2-furyl)-p-carboxystyrene. This synthesis method has been optimized to produce high yields of beta-(5-Nitro-2-furyl)-p-carboxystyrene with high purity.
Applications De Recherche Scientifique
Beta-(5-Nitro-2-furyl)-p-carboxystyrene has been extensively studied for its potential use in cancer therapy. It has been shown to selectively bind to DNA and RNA, leading to DNA damage and cell death. beta-(5-Nitro-2-furyl)-p-carboxystyrene has also been studied for its potential use in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Propriétés
Numéro CAS |
1534-38-9 |
|---|---|
Nom du produit |
beta-(5-Nitro-2-furyl)-p-carboxystyrene |
Formule moléculaire |
C13H9NO5 |
Poids moléculaire |
259.21 g/mol |
Nom IUPAC |
4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C13H9NO5/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18/h1-8H,(H,15,16)/b6-3+ |
Clé InChI |
NWSQQZAVPSDJIB-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)O |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O |
Numéros CAS associés |
54992-23-3 (hydrochloride salt) |
Synonymes |
eta-(5-nitro-2-furyl)-p-carboxystyrene nifurstyrenic acid nifurstyrenic acid, sodium salt NSA-Na sodium nifurstyrenate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



